molecular formula C15H22O2 B13748143 4-Isopropyl-5,5-dimethyl-2-phenyl-1,3-dioxane CAS No. 24571-18-4

4-Isopropyl-5,5-dimethyl-2-phenyl-1,3-dioxane

Cat. No.: B13748143
CAS No.: 24571-18-4
M. Wt: 234.33 g/mol
InChI Key: KBQKRKYMBMMZIS-UHFFFAOYSA-N
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Description

4-Isopropyl-5,5-dimethyl-2-phenyl-1,3-dioxane is an organic compound with the molecular formula C15H22O2. It is a member of the dioxane family, characterized by a dioxane ring substituted with isopropyl, dimethyl, and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-5,5-dimethyl-2-phenyl-1,3-dioxane typically involves the reaction of formaldehyde with 1,3-propanediol in the presence of Brönsted or Lewis acid catalysts . The reaction conditions are carefully controlled to ensure the formation of the desired dioxane ring structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 4-Isopropyl-5,5-dimethyl-2-phenyl-1,3-dioxane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Isopropyl-5,5-dimethyl-2-phenyl-1,3-dioxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isopropyl-5,5-dimethyl-2-phenyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing cellular processes and physiological responses .

Comparison with Similar Compounds

Uniqueness: 4-Isopropyl-5,5-dimethyl-2-phenyl-1,3-dioxane is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Its combination of isopropyl, dimethyl, and phenyl groups makes it a versatile compound with diverse applications in various fields .

Properties

CAS No.

24571-18-4

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

5,5-dimethyl-2-phenyl-4-propan-2-yl-1,3-dioxane

InChI

InChI=1S/C15H22O2/c1-11(2)13-15(3,4)10-16-14(17-13)12-8-6-5-7-9-12/h5-9,11,13-14H,10H2,1-4H3

InChI Key

KBQKRKYMBMMZIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(COC(O1)C2=CC=CC=C2)(C)C

Origin of Product

United States

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